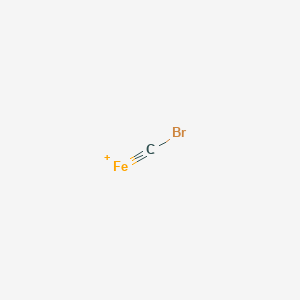![molecular formula C12H13BNO2 B14377228 (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl CAS No. 89703-91-3](/img/structure/B14377228.png)
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl is a chemical compound that features a boron atom bonded to a phenyl group substituted with a furan ring and an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl typically involves the reaction of a boronic acid derivative with an appropriate aminoethoxy and furan-substituted phenyl compound. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl include other boron-containing compounds such as:
- Phenylboronic acid
- Furan-2-ylboronic acid
- Aminoethoxyboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89703-91-3 |
|---|---|
Molecular Formula |
C12H13BNO2 |
Molecular Weight |
214.05 g/mol |
InChI |
InChI=1S/C12H13BNO2/c14-7-9-16-13-11-5-2-1-4-10(11)12-6-3-8-15-12/h1-6,8H,7,9,14H2 |
InChI Key |
BYGGCJVMPXMNKZ-UHFFFAOYSA-N |
Canonical SMILES |
[B](C1=CC=CC=C1C2=CC=CO2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


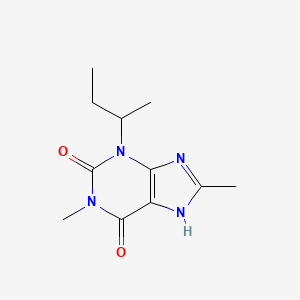
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
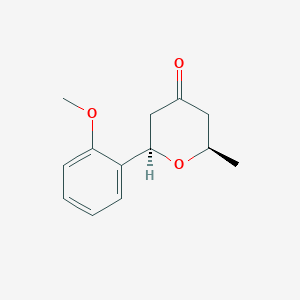
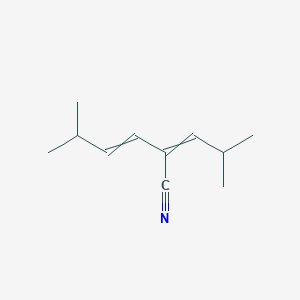
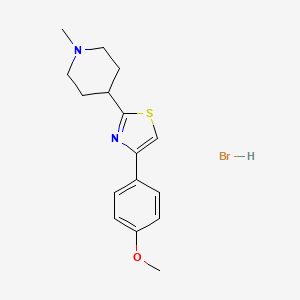
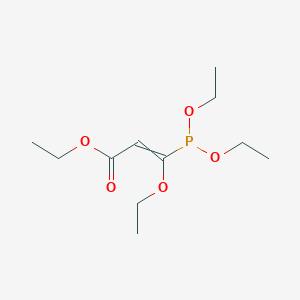

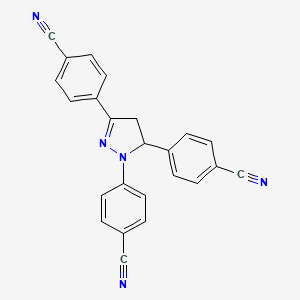
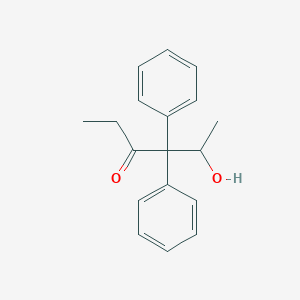
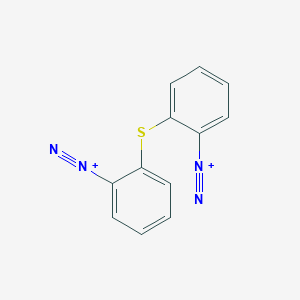
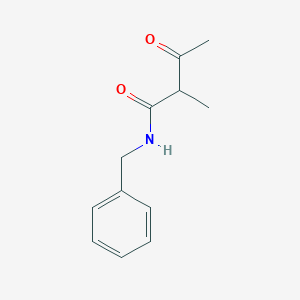
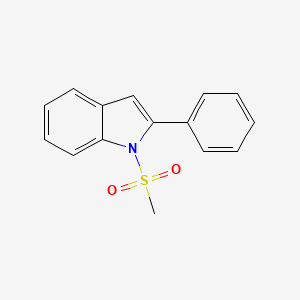
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
